Ethyl aziridin-1-ylacetate
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Overview
Description
Ethyl aziridin-1-ylacetate is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl aziridin-1-ylacetate can be synthesized through several methods. One common approach involves the reaction of ethyl diazoacetate with aziridine under specific conditions. This reaction typically requires a catalyst such as bismuth triflate (Bi(OTf)3) and is carried out in an ionic liquid medium like [bmim]PF6 to achieve high yields and excellent diastereoselectivity .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures. Another method is the Wenker synthesis, where aminoethanol is converted to its sulfate ester, which then undergoes base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: Ethyl aziridin-1-ylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, thiols, or alcohols .
Scientific Research Applications
Ethyl aziridin-1-ylacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl aziridin-1-ylacetate involves its ability to undergo ring-opening reactions in the presence of nucleophiles. This property imparts useful alkylating characteristics, making it effective in various chemical and biological processes. For instance, ethyl esters of aziridine-2,3-dicarboxylic acid have been shown to inhibit cysteine proteinases like papain .
Comparison with Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring structure.
Azetidine: A four-membered nitrogen-containing ring structure.
Ethyleneimine: Another aziridine derivative with similar reactivity
Uniqueness: Ethyl aziridin-1-ylacetate is unique due to its ester functional group, which enhances its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
2144-56-1 |
---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
ethyl 2-(aziridin-1-yl)acetate |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)5-7-3-4-7/h2-5H2,1H3 |
InChI Key |
FQKZHVKXVZJJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CC1 |
Origin of Product |
United States |
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